
Sulindac Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulindac Sodium is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class. It is commonly used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, acute subacromial bursitis, supraspinatus tendinitis, and acute gouty arthritis . This compound is a prodrug, meaning it is metabolized in the body to produce its active form, sulindac sulfide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sulindac Sodium involves several key steps:
Condensation: Fluorobenzyl chloride and methylmalonic acid diethyl ester are condensed in the presence of an organic base to form 2-(4-fluorobenzyl)-2-diethyl methylmalonic acid diethyl ester.
Hydrolysis: The ester is hydrolyzed in an aqueous alkali to yield 2-(4-fluorobenzyl)-2-methylmalonic acid.
Decarboxylation: The acid undergoes decarboxylation at high temperature to produce 3-(4-fluorophenyl)-2-methylpropanoic acid.
Acylation: The propanoic acid is chloridized with sulfoxide acyl chloride, using anhydrous aluminum chloride or zinc chloride as a catalyst, to obtain 6-fluoro-2-methylindenone.
Condensation and Hydrolysis: The indenone is condensed with cyanoacetic acid and hydrolyzed to form 5-fluoro-2-methyl-3-indene acetic acid.
Final Condensation: The indene acetic acid is condensed with p-methylthiobenzaldehyde to produce 5-fluoro-2-methyl-1-(4-methylthiobenzal)-3-indene acetic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and stable product quality. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent production .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulindac sulfone.
Reduction: It is reduced in vivo to its active form, sulindac sulfide.
Substitution: Various substitution reactions can occur on the aromatic ring, particularly involving the fluorine and methylsulfinyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Biological enzymes in the liver.
Catalysts: Anhydrous aluminum chloride, zinc chloride.
Major Products:
Sulindac Sulfide: The active form of the drug.
Sulindac Sulfone: An oxidized metabolite with distinct pharmacological properties.
Aplicaciones Científicas De Investigación
Sulindac Sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of NSAIDs and their interactions with various chemical reagents.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
Sulindac Sodium exerts its effects primarily by inhibiting the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition is achieved through the suppression of cyclooxygenase enzymes (COX-1 and COX-2). This compound is a prodrug that is metabolized in the liver to its active form, sulindac sulfide, which then inhibits the COX enzymes .
Comparación Con Compuestos Similares
Indomethacin: Another NSAID with similar anti-inflammatory properties but a higher risk of gastrointestinal side effects.
Naproxen: A widely used NSAID with a longer half-life and better gastrointestinal tolerance.
Ibuprofen: A commonly used NSAID with a shorter duration of action and lower potency compared to Sulindac Sodium.
Uniqueness of this compound: this compound is unique in its ability to undergo enterohepatic circulation, which helps maintain constant blood levels and reduces gastrointestinal side effects. Additionally, its prodrug nature allows for targeted activation in the liver, minimizing systemic exposure to the active form .
Propiedades
Número CAS |
63804-15-9 |
|---|---|
Fórmula molecular |
C20H16FNaO3S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
sodium;2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C20H17FO3S.Na/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23;/h3-10H,11H2,1-2H3,(H,22,23);/q;+1/p-1/b17-9-; |
Clave InChI |
YMXUJDLCLXHYBO-WPTDRQDKSA-M |
SMILES isomérico |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |
SMILES canónico |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
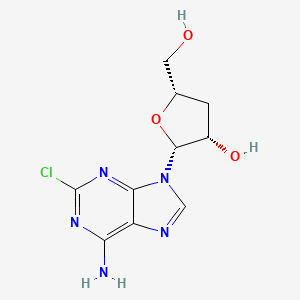
![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
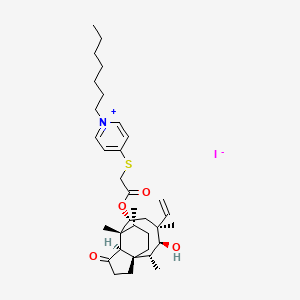

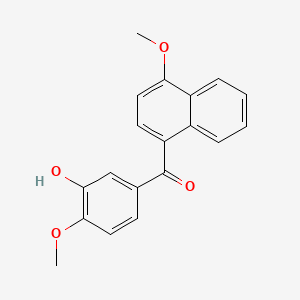


![4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12409019.png)

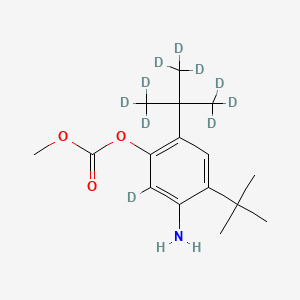
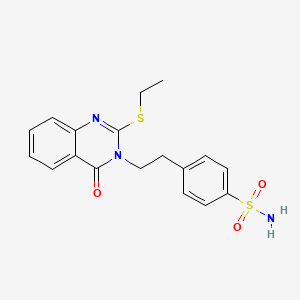
![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
